4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
4-Butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered significant interest in medicinal and organic chemistry. This compound is part of the [1,2,4]triazino[5,6-b]indole family, known for its diverse biological activities, including antimalarial, antidepressant, and antileishmanial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include refluxing in glacial acetic acid or other suitable solvents to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced derivatives.
Substitution: Thioethers, substituted triazinoindoles.
Scientific Research Applications
4-Butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its antimalarial, antidepressant, and antileishmanial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its antimalarial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways . Additionally, its antidepressant effects are linked to its interaction with neurotransmitter receptors and transporters .
Comparison with Similar Compounds
- 4-tert-Butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 4-Methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 4-Ethyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
Comparison: 4-Butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol stands out due to its enhanced lipophilicity and biological activity compared to its methyl and ethyl counterparts . The butyl group increases the compound’s ability to penetrate biological membranes, making it more effective in various applications .
Properties
Molecular Formula |
C13H14N4S |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
4-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C13H14N4S/c1-2-3-8-17-12-11(15-16-13(17)18)9-6-4-5-7-10(9)14-12/h4-7,14H,2-3,8H2,1H3 |
InChI Key |
FBVZLVYPBMXVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C3=CC=CC=C3N2)N=NC1=S |
Origin of Product |
United States |
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